molecular formula C8H11NO B2729010 3-Oxocycloheptane-1-carbonitrile CAS No. 37664-69-0

3-Oxocycloheptane-1-carbonitrile

Cat. No.: B2729010
CAS No.: 37664-69-0
M. Wt: 137.182
InChI Key: UOLCFSMIUFFZPF-UHFFFAOYSA-N
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Description

3-Oxocycloheptane-1-carbonitrile is a versatile chemical compound with the molecular formula C8H11NO. It is characterized by a seven-membered ring structure with a ketone and a nitrile group. This compound has gained significant attention in scientific research due to its unique structure and diverse range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxocycloheptane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cycloheptanone with cyanide sources under specific conditions. Another method includes the crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include fractional crystallization and other purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Oxocycloheptane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Oxocycloheptane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of advanced materials and as a building block for various industrial chemicals

Mechanism of Action

The mechanism by which 3-Oxocycloheptane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Oxocyclopentanecarbonitrile: A five-membered ring analog with similar chemical properties.

    3-Oxocyclohexanecarbonitrile: A six-membered ring analog with comparable reactivity.

Uniqueness

3-Oxocycloheptane-1-carbonitrile stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where specific ring sizes are required for optimal performance .

Properties

IUPAC Name

3-oxocycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-7-3-1-2-4-8(10)5-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLCFSMIUFFZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 100 mL of toluene add 2-cyclohepten-1-one (11.0 g, 0.1 mol) and 200 mL (1M solution in toluene, 0.2 mol) of diethylaluminum cyanide. Monitor the reaction by thin-layer chromatography. Upon completion add 1M aqueous HCl until gas evolution ceases. Extract twice with 100 mL of ether. Dry the organic phase with Na2SO4. Filter off the drying agent and evaporate the solvent in vacuo to obtain the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
diethylaluminum cyanide
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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